heptanoyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

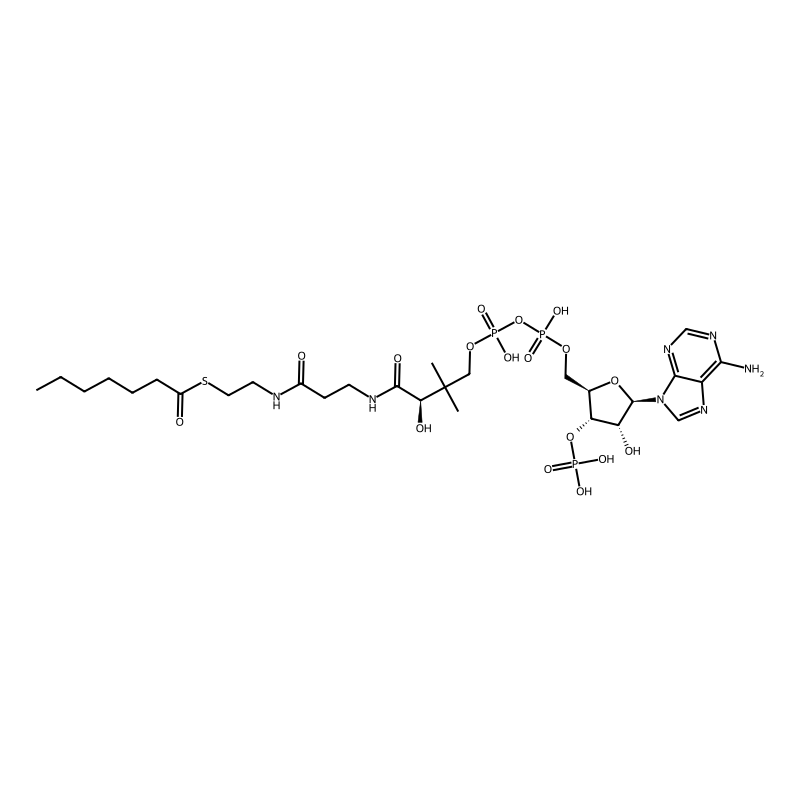

Heptanoyl-Coenzyme A is a medium-chain fatty acyl-Coenzyme A, characterized by the presence of a heptanoyl group. Its chemical formula is and it has a molecular weight of approximately 865.68 g/mol . Heptanoyl-Coenzyme A is formed through the condensation of coenzyme A with heptanoic acid, a seven-carbon saturated fatty acid. This compound plays a pivotal role in various metabolic pathways, particularly in fatty acid metabolism and energy production.

Heptanoyl-Coenzyme A is involved in various biological processes, including:

- Fatty Acid Oxidation: It serves as an intermediate in the beta-oxidation pathway, where fatty acids are broken down to generate acetyl-Coenzyme A for energy production.

- Synthesis of Lipids: Heptanoyl-Coenzyme A contributes to the synthesis of complex lipids and plays a role in membrane biogenesis.

- Metabolic Regulation: It can influence metabolic pathways by acting as a signaling molecule or as a substrate for other bio

Heptanoyl-Coenzyme A can be synthesized through various methods:

- Direct Condensation: The most common method involves the direct condensation of heptanoic acid with coenzyme A in the presence of ATP and suitable enzymes like acyl-CoA synthetase.

- Chemical Synthesis: Synthetic routes may also involve chemical modifications of simpler acyl-CoA derivatives, although enzymatic synthesis is more prevalent due to its specificity and efficiency.

Heptanoyl-Coenzyme A has several applications in biochemistry and medicine:

- Research Tool: It is used as a substrate in studies investigating fatty acid metabolism and enzyme kinetics.

- Clinical Research: Understanding its role may provide insights into metabolic disorders related to fatty acid oxidation.

- Biotechnology: Heptanoyl-Coenzyme A can be utilized in the production of biofuels and bioplastics through microbial fermentation processes.

Studies have investigated the interactions of heptanoyl-Coenzyme A with various enzymes and metabolic pathways. For instance, it has been shown to interact with enzymes involved in fatty acid oxidation and lipid synthesis. These interactions are crucial for maintaining cellular energy balance and lipid homeostasis.

Heptanoyl-Coenzyme A shares structural similarities with other acyl-Coenzymes, particularly those derived from medium-chain fatty acids. Below are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetyl-Coenzyme A | Shortest chain, key metabolic intermediate | |

| Butyryl-Coenzyme A | Derived from butyric acid, involved in lipid metabolism | |

| Hexanoyl-Coenzyme A | One carbon shorter than heptanoyl, similar metabolic roles | |

| Octanoyl-Coenzyme A | One carbon longer, important in medium-chain fatty acid metabolism |

Uniqueness of Heptanoyl-Coenzyme A

Heptanoyl-Coenzyme A is unique due to its specific chain length, which allows it to participate effectively in metabolic pathways that are distinct from those involving shorter or longer chain acyl-Coenzymes. Its role as an intermediate in both energy production and lipid synthesis highlights its importance in cellular metabolism.